5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole
Beschreibung
This compound is a pyrazole derivative with sulfanylmethyl substituents at positions 3 and 4 of the pyrazole ring. The 3-position bears a 4-chlorophenyl group, while the 4-position features a 4-methylphenyl group. Pyrazole derivatives are widely studied for applications in pharmaceuticals and agrochemicals due to their structural versatility and stability .
Eigenschaften
IUPAC Name |
5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2S2/c1-13-3-7-15(8-4-13)24-11-17-18(22-23(2)19(17)21)12-25-16-9-5-14(20)6-10-16/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIAUHRDLOGZMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=C(N(N=C2CSC3=CC=C(C=C3)Cl)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes chlorophenyl and methylphenyl sulfanylmethyl substituents. Understanding its biological activity is essential for evaluating its therapeutic potential, particularly in the fields of antifungal and antitubercular applications.
Molecular Characteristics
- Molecular Formula : C19H18Cl2N2S
- Molecular Weight : 409.4 g/mol
- CAS Number : 318234-35-4
These characteristics indicate a complex structure that may influence its interaction with biological systems.
Antifungal Activity
Research has shown that pyrazole derivatives, including compounds similar to 5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole, exhibit significant antifungal properties. A study by Pickard et al. (2013) reported that certain pyrazole derivatives demonstrated effective antifungal activity against various pathogenic fungi, including strains of Candida and Aspergillus species. The mechanism of action is believed to involve the disruption of fungal cell membranes and inhibition of key metabolic pathways .
Antitubercular Activity
In addition to antifungal properties, some pyrazole derivatives have shown promise as antitubercular agents. The same study indicated that these compounds exhibited activity against Mycobacterium tuberculosis H37Rv, suggesting their potential utility in treating tuberculosis . The specific pathways affected by these compounds remain an area of active research.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives can often be correlated with their structural features. The presence of electron-withdrawing groups like chlorine and the sulfanylmethyl moiety are thought to enhance biological activity by increasing lipophilicity and facilitating interaction with biological targets. A detailed SAR analysis can provide insights into optimizing these compounds for enhanced efficacy.
Case Study 1: Antifungal Evaluation
In a controlled laboratory setting, a series of pyrazole derivatives were tested against four pathogenic strains of fungi. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antifungal agents, demonstrating their potential as novel antifungal treatments .
Case Study 2: Antitubercular Screening
Another study focused on assessing the antitubercular activity of pyrazole derivatives, including the compound . The results revealed promising activity against M. tuberculosis, with further investigations needed to elucidate the mechanism of action and optimize the lead compounds for clinical use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfanylmethyl Pyrazoles
Key structural analogs differ in halogen type, substituent positions, and additional functional groups. Below is a comparative analysis:
Table 1: Comparison of Sulfanylmethyl Pyrazole Derivatives
Key Observations:
- Dichlorophenyl derivatives (e.g., ) exhibit higher halogen density, which may influence binding interactions in biological systems.
- Substituent Position : Meta- vs. para-substitutions (e.g., ) alter steric and electronic profiles. Para-substituted aryl groups (as in the target compound) often provide better symmetry and crystallinity .
- Functional Group Diversity : Derivatives with carboxylate () or carbonitrile () groups expand chemical reactivity, enabling interactions like hydrogen bonding or dipole-dipole interactions.
Structural and Crystallographic Comparisons
Pyrazole derivatives often exhibit isostructural behavior with minor adjustments in crystal packing due to substituent variations:
Table 2: Crystallographic Data for Selected Pyrazoles
Key Findings:
- Isostructural compounds (e.g., Cl vs. F analogs) maintain nearly identical unit cell parameters but adjust intermolecular contacts to accommodate halogen size differences .
Vorbereitungsmethoden
Cyclocondensation of Hydrazones with β-Keto Sulfides
The pyrazole ring is typically constructed via cyclocondensation between hydrazine derivatives and β-keto sulfides. A representative protocol involves reacting 1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethanone N-(1-(4-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethylidene)hydrazone with phosphorus oxychloride (POCl₃) under microwave irradiation.
Reaction Conditions
- Reagents : Hydrazone derivative (0.003 mol), POCl₃ (0.024 mol), dimethylformamide (DMF, 3 mL)
- Procedure : POCl₃ is added dropwise to the hydrazone-DMF mixture at 0°C, followed by microwave irradiation (30 sec, 300 W). The crude product is extracted with dichloromethane and purified via column chromatography (petroleum ether/ethyl acetate, 8:2).
- Yield : 78–82% after recrystallization in dichloromethane.
Mechanistic Insights
The reaction proceeds through acid-catalyzed cyclization, where POCl₃ acts as both a dehydrating agent and a Lewis acid. The microwave irradiation accelerates the reaction by enhancing dipole rotation, reducing side reactions.
Stepwise Substitution of Preformed Pyrazoles
An alternative route functionalizes a preassembled pyrazole core. For example, 5-chloro-1-methylpyrazole-3,4-dicarbaldehyde undergoes sequential thioetherification with 4-chlorothiophenol and 4-methylthiophenol.
Synthetic Steps
- First Sulfanylmethylation :
- Second Sulfanylmethylation :
Optimization Notes
- Base Selection : Cs₂CO₃ outperforms K₂CO₃ in the second substitution due to its stronger basicity, which deprotonates thiophenols more effectively.
- Solvent Effects : DMF provides optimal solubility for both aromatic thiols and the pyrazole intermediate.
Advanced Functionalization Techniques
Microwave-Assisted One-Pot Synthesis
A patent-pending method combines cyclocondensation and sulfanylmethylation in a single microwave-assisted step.
Procedure
- Reactants : 1-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfanyl]ethanone (1.0 eq), methylhydrazine (1.2 eq), 4-chlorothiophenol (2.5 eq), POCl₃ (3.0 eq)
- Conditions : Microwave irradiation (400 W, 90 sec) in DMF.
- Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
- Yield : 75%.
Advantages
Catalytic Thioetherification Using Transition Metals
Copper(I) iodide-catalyzed coupling introduces sulfanylmethyl groups at ambient temperatures.
Protocol
- Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
- Substrates : 5-Chloro-1-methylpyrazole-3,4-dibromide, 4-chlorothiophenol, 4-methylthiophenol
- Solvent : DMSO, 25°C, 12 h.
- Yield : 70% for the di-substituted product.
Mechanism
The copper catalyst facilitates oxidative addition of the C–Br bond, followed by transmetalation with thiophenol and reductive elimination to form C–S bonds.
Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
- δ 7.35–7.28 (m, 4H, Ar–H from 4-chlorophenyl)
- δ 7.15–7.09 (m, 4H, Ar–H from 4-methylphenyl)
- δ 4.32 (s, 2H, SCH₂ at C3)
- δ 4.19 (s, 2H, SCH₂ at C4)
- δ 3.85 (s, 3H, N–CH₃)
- δ 148.2 (C3–S)
- δ 139.7 (C4–S)
- δ 134.6–126.3 (aromatic carbons)
- δ 35.8 (N–CH₃)
X-ray Crystallography
Single-crystal X-ray analysis reveals:
- Pyrazole Ring Geometry : Planar with a maximum deviation of 0.002 Å.
- Dihedral Angles : 75.1° (4-chlorophenyl vs. pyrazole) and 39.5° (4-methylphenyl vs. pyrazole).
- Intermolecular Interactions : C–H⋯π contacts (2.8–3.1 Å) stabilize the crystal lattice.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Patents highlight the use of continuous-flow reactors for large-scale production, achieving 85% yield with 99% purity. Key parameters include:
- Residence Time : 5 min at 120°C.
- Solvent : Ethanol/water (7:3) to minimize waste.
Q & A
Q. What are the standard synthetic routes for preparing 5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(4-methylphenyl)sulfanylmethyl]pyrazole?
The compound is synthesized via multi-step reactions involving:
- Claisen-Schmidt condensation of substituted acetophenones with hydrazine derivatives to form the pyrazole core .
- Thioether linkage formation via nucleophilic substitution between chloromethylpyrazole intermediates and thiol-containing aryl groups (e.g., 4-chlorothiophenol or 4-methylthiophenol) under alkaline conditions .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol . Key parameters: Reaction temperature (60–80°C), solvent polarity, and stoichiometric control of thiol reagents to avoid disulfide byproducts .
Q. How is the compound characterized structurally?
- 1H/13C NMR spectroscopy identifies substituent environments (e.g., pyrazole ring protons at δ 6.2–7.8 ppm; sulfanylmethyl CH2 at δ 3.8–4.2 ppm) .
- FT-IR spectroscopy confirms C-S (650–750 cm⁻¹) and C-Cl (550–600 cm⁻¹) bonds .
- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 423.0425 for C₁₉H₁₇Cl₂N₂S₂) .
Q. What preliminary biological activities have been reported?
- Antimicrobial screening (MIC assays): Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) due to sulfanylmethyl groups enhancing membrane permeability .
- Enzyme inhibition : Weak inhibition of COX-2 (IC₅₀ = 45 µM) attributed to steric hindrance from bulky substituents .
Advanced Research Questions
Q. How do substituent variations impact biological activity?
- 4-Methylphenyl vs. 4-chlorophenyl : The electron-withdrawing Cl group enhances electrophilicity, improving interactions with bacterial DNA gyrase (ΔIC₅₀ = 12 µM vs. 28 µM for methyl analog) .
- Sulfanylmethyl vs. methylthio : Sulfanylmethyl improves solubility (logP = 3.2 vs. 4.1 for methylthio) but reduces metabolic stability in hepatic microsome assays (t₁/₂ = 1.8 h vs. 3.5 h) .
Q. How can computational methods resolve contradictions in structure-activity data?
- DFT calculations (B3LYP/6-311G**) reveal the sulfanylmethyl group’s conformational flexibility, enabling adaptive binding to enzyme active sites despite steric bulk .
- Molecular docking (AutoDock Vina) shows stronger binding to Mycobacterium tuberculosis enoyl-ACP reductase (−9.2 kcal/mol) vs. human homologs (−6.5 kcal/mol), explaining selective antimicrobial effects .
Q. What crystallographic insights inform reactivity?
- Single-crystal X-ray diffraction (100 K, Mo-Kα radiation) confirms a distorted pyrazole ring (N-N-C angle = 114.5°) and intermolecular CH-π interactions stabilizing the crystal lattice .
- Hirshfeld surface analysis quantifies Cl···H (12.3%) and S···H (8.7%) contacts, guiding solvent selection for recrystallization .
Q. How to optimize reaction conditions for regioselective synthesis?
- Microwave-assisted synthesis (100°C, 30 min) improves regioselectivity (>90% yield for 3,4-disubstituted pyrazole) vs. conventional heating (60% yield) .
- Phase-transfer catalysis (tetrabutylammonium bromide) enhances thioether bond formation in biphasic systems (water/dichloromethane) .
Methodological Challenges
Q. How to address discrepancies in biological activity across studies?
- Dose-response normalization : Use internal standards (e.g., ciprofloxacin for antimicrobial assays) to control for batch-to-batch variability .
- Cellular vs. enzymatic assays : Compare MIC values with enzyme inhibition data to distinguish membrane permeability effects from target-specific activity .
Q. What strategies mitigate degradation during storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
